

4,4'-Isopropylidenedicyclohexanol (CAS 80-04-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4,4'-Isopropylidenedicyclohexanol

Cat. No.: B1347063

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol with the CAS number 80-04-6. It is synthesized through the hydrogenation of bisphenol A (BPA).^[1] This modification from an aromatic to a cycloaliphatic structure significantly alters its physicochemical properties, leading to increased thermal stability, weather resistance, and chemical stability.^[2] These characteristics make it a valuable monomer in the production of various polymers, including epoxy resins, polycarbonates, and polyacrylic resins.^[2] While its primary applications are in materials science, its structural relationship to the known endocrine disruptor BPA necessitates a thorough understanding of its properties for professionals in research and drug development. This technical guide provides an in-depth overview of the core properties of **4,4'-Isopropylidenedicyclohexanol**.

Physicochemical Properties

The key physicochemical properties of **4,4'-Isopropylidenedicyclohexanol** are summarized in the table below, providing a clear comparison of its quantitative data.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₈ O ₂	[3]
Molecular Weight	240.38 g/mol	[3]
Appearance	White flakes or solid	[3]
Melting Point	168-171 °C	[2]
Boiling Point	230-234 °C at 14 mmHg	[4]
Density	1.048 g/cm ³	[3]
Water Solubility	Springly soluble	[5]

Synthesis and Purification

Synthesis: Hydrogenation of Bisphenol A

The primary industrial synthesis of **4,4'-Isopropylidenedicyclohexanol** involves the catalytic hydrogenation of bisphenol A. This process converts the aromatic rings of BPA into cyclohexane rings.

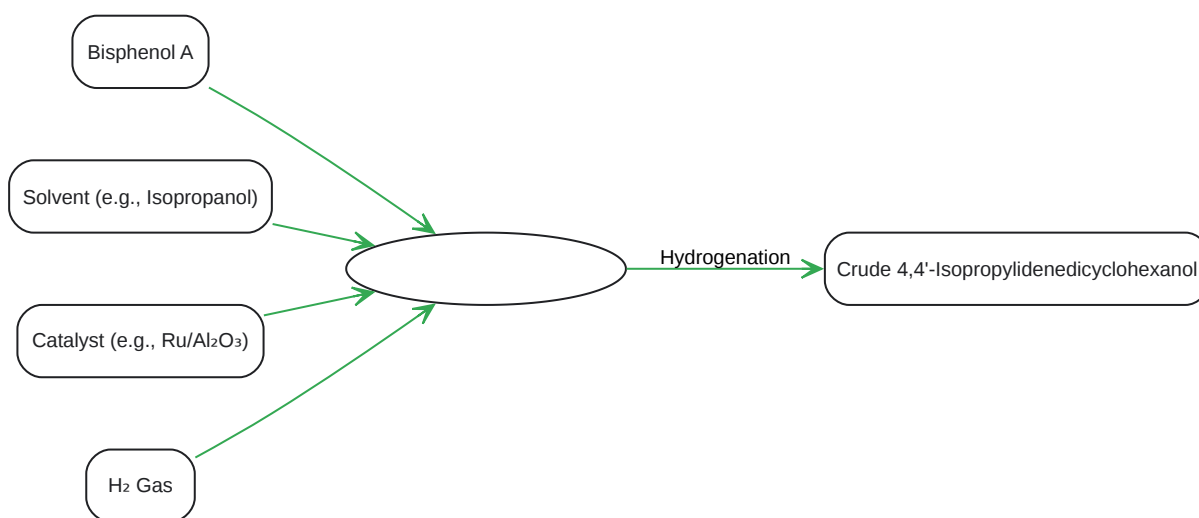
General Experimental Protocol:

A typical laboratory-scale synthesis would involve the following steps:

- **Reaction Setup:** A high-pressure autoclave reactor is charged with bisphenol A, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst. Common catalysts include ruthenium on a support (e.g., Ru/Al₂O₃).
- **Hydrogenation:** The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40-70 bar). The reaction mixture is heated to a specific temperature (e.g., 200 °C) and stirred vigorously.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

- **Work-up:** Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

Logical Relationship of Synthesis:



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Figure 1: Synthesis of **4,4'-Isopropylidenedicyclohexanol**.

Purification: Recrystallization

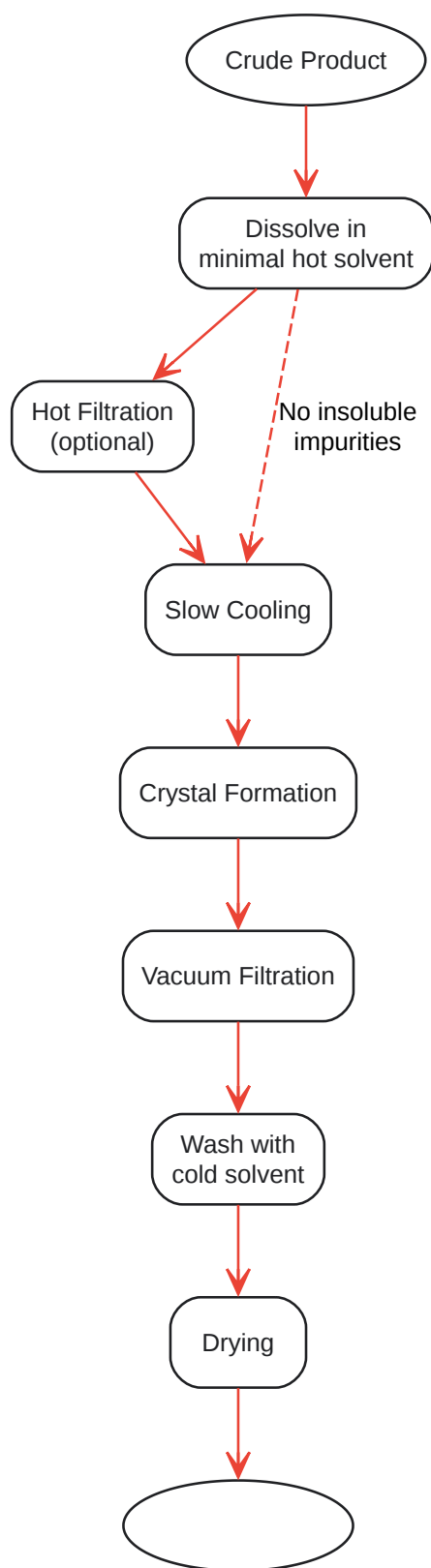
Crude **4,4'-Isopropylidenedicyclohexanol** can be purified by recrystallization to obtain a product of higher purity.

General Experimental Protocol:

- **Solvent Selection:** A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- **Dissolution:** The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

- Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
- Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
- Isolation: The crystals are collected by vacuum filtration.
- Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
- Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Experimental Workflow for Purification:



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Figure 2: Recrystallization Workflow.

Spectroscopic Data

Spectroscopic Technique	Key Features
^1H NMR	Signals corresponding to the cyclohexyl protons and the methyl protons of the isopropylidene group are expected. The chemical shifts and splitting patterns would confirm the saturated cycloaliphatic structure.
^{13}C NMR	Resonances for the different carbon atoms in the cyclohexyl rings and the isopropylidene group would be observed, confirming the carbon skeleton.
FTIR	A broad absorption band in the region of 3600-3200 cm^{-1} due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the sp^3 hybridized carbons of the cyclohexane rings and methyl groups would be observed around 2950-2850 cm^{-1} .
Mass Spectrometry	The molecular ion peak (M^+) would be observed at m/z 240. Fragmentation patterns would likely involve the loss of water ($\text{M}-18$) and cleavage of the isopropylidene bridge.

Biological Activity and Signaling Pathways

Extensive research has been conducted on the biological activity of bisphenol A (BPA), establishing it as an endocrine-disrupting chemical that can interact with various nuclear receptors and signaling pathways.^{[6][7]} However, there is a significant lack of publicly available data on the specific biological activities and signaling pathways affected by its hydrogenated derivative, **4,4'-Isopropylidenedicyclohexanol**.

While the hydrogenation process is believed to reduce toxicity, comprehensive in vitro and in vivo studies are necessary to fully characterize its biological profile.^[2] The absence of aromatic rings in **4,4'-Isopropylidenedicyclohexanol** is expected to significantly reduce its binding affinity for estrogen receptors, a primary mechanism of BPA's endocrine-disrupting effects.

Due to the current lack of specific data on the signaling pathways modulated by **4,4'-Isopropylidenedicyclohexanol**, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate its potential interactions with biological systems.

Safety and Handling

Based on available safety data sheets, **4,4'-Isopropylidenedicyclohexanol** is classified as causing serious eye irritation (H319). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.

GHS Pictogram	Signal Word	Hazard Statement
GHS07	Warning	H319: Causes serious eye irritation

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

4,4'-Isopropylidenedicyclohexanol is a commercially important cycloaliphatic diol with well-defined physicochemical properties. Its synthesis via the hydrogenation of bisphenol A is a standard industrial process, and it can be purified to a high degree using techniques like recrystallization. While its primary applications are in polymer chemistry, its structural similarity to BPA warrants careful consideration by researchers in the life sciences. A significant knowledge gap exists regarding its specific biological activities and interactions with cellular signaling pathways. Further investigation into the endocrinological and toxicological profile of

4,4'-Isopropylidenedicyclohexanol is crucial to fully assess its safety and potential applications in fields such as drug development and biomedical materials.

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